![molecular formula C15H22N2O4S B2914097 N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953232-17-2](/img/structure/B2914097.png)
N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known by its chemical formula C₁₁H₂₃N₃ , is a sulfonamide compound . Its molecular weight is approximately 197.32 g/mol . The compound features a piperidine ring and a benzo[b][1,4]dioxine ring, both of which contribute to its unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(1-methylpiperidin-4-yl)piperidin-4-amine with a sulfonating agent. The exact synthetic route may vary, but the key step typically includes the introduction of the sulfonamide group onto the piperidine ring. Further optimization and purification steps are necessary to obtain the desired product .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions is crucial for understanding its potential applications .
Physical And Chemical Properties Analysis
- Physical Form : N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exists as a liquid .
- Flash Point : Approximately 77-78°C at 0.38 mmHg .
- Safety Information : It is classified as a Warning substance, with hazard statements related to eye irritation (H319) and respiratory irritation (H335) .
Scientific Research Applications
Enzyme Inhibitory Potential
One research avenue explores the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. These compounds, including derivatives of N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been synthesized and tested against enzymes like α-glucosidase and acetylcholinesterase (AChE). The study found that most compounds exhibited significant inhibitory activity against yeast α-glucosidase and weaker against AChE, suggesting their potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antibacterial Evaluation
Another area of research involves the synthesis and antibacterial evaluation of sulfonamide derivatives. Studies have demonstrated that certain sulfonamide compounds, including those structurally related to N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, possess valuable antibacterial properties. These compounds were screened for their efficacy against various bacterial strains, indicating their potential use in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Microbial Degradation Pathways
Research into the microbial degradation of sulfonamide antibiotics reveals insights into environmental persistence and antibiotic resistance. A study on Microbacterium sp. strain BR1 identified metabolites formed during the degradation of sulfonamides, including N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, through a novel pathway of ipso-hydroxylation followed by fragmentation. This mechanism highlights the potential environmental fate of sulfonamides and their impact on antibiotic resistance propagation (Ricken et al., 2013).
Tuberculosis Treatment Research
In the context of tuberculosis treatment, studies have identified lipoamide dehydrogenase (Lpd) in Mycobacterium tuberculosis as a potential target for new treatment regimens. Sulfonamides, including those related to the specified chemical compound, have shown to be potent and species-selective inhibitors of Mtb Lpd, offering a promising avenue for tuberculosis treatment development (Bryk et al., 2013).
Antibacterial and Therapeutic Potential
Further studies have synthesized N-substituted sulfonamides bearing the benzodioxane moiety to investigate their antibacterial potential. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in developing new antibacterial agents (Abbasi et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-17-6-4-12(5-7-17)11-16-22(18,19)13-2-3-14-15(10-13)21-9-8-20-14/h2-3,10,12,16H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRBYKRCAIWCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2914016.png)


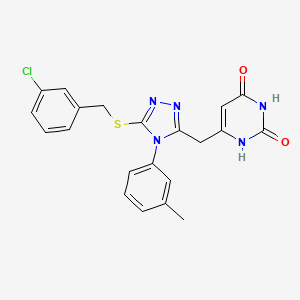

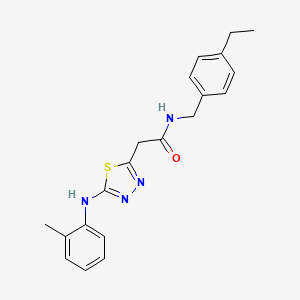


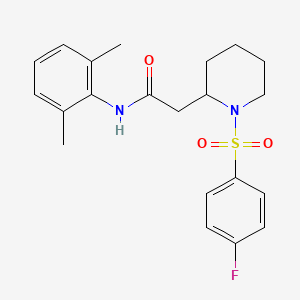
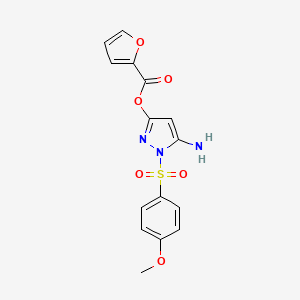
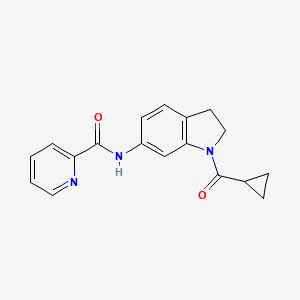
![N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B2914035.png)
